

A Technical Guide to the Spectroscopic Data of 2-Bromo-beclomethasone dipropionate

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Compound of Interest

Compound Name:	2-Bromo-beclomethasone dipropionate
Cat. No.:	B602093

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Introduction

2-Bromo-beclomethasone dipropionate is a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate. As an impurity or a research compound, its structural confirmation and characterization are crucial for drug development and quality control. This guide provides a summary of available spectroscopic and structural data for **2-Bromo-beclomethasone dipropionate**, outlines relevant experimental protocols, and visualizes the characterization workflow. While detailed spectral data such as specific NMR chemical shifts and IR absorption peaks are not publicly available and are typically provided in proprietary Certificates of Analysis, this guide compiles confirmed data and provides expected spectral characteristics based on its known structure.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	(8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9 α -chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate	[1]
CAS Number	1204582-47-7	[2][3]
Molecular Formula	C ₂₈ H ₃₆ BrClO ₇	[2][3]
Molecular Weight	599.93 g/mol	[1]
Melting Point	217-218 °C (490–491 K)	[1][3]

Spectroscopic and Structural Data

While complete, publicly accessible ¹H NMR, ¹³C NMR, and IR spectra are scarce, a combination of mass spectrometry, elemental analysis, and definitive X-ray crystallography data confirms the structure of **2-Bromo-beclomethasone dipropionate**.

Mass Spectrometry

The mass spectrum confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak is expected to show a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity).

Technique	Result	Interpretation
MS ⁺	m/z = 599	Corresponds to the molecular ion [M] ⁺ .[1]

Expected Fragmentation: The fragmentation pattern would likely involve the loss of the propionate groups, cleavage of the steroid rings, and loss of the bromine and chlorine atoms.

The presence of bromine isotopes (^{79}Br and ^{81}Br) would result in doublet peaks for any fragment containing the bromine atom, with a mass difference of 2 Da and nearly equal intensity.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is not available in the public domain. However, based on the structure, the following characteristics are expected.

Expected ^1H NMR Spectral Features:

- Steroid Backbone: A complex series of multiplets in the aliphatic region (approx. 0.8-3.0 ppm) corresponding to the protons of the steroid core.
- Olefinic Protons: Signals for the protons on the A-ring double bonds (C1-H and C4-H) would be expected in the downfield region (approx. 6.0-7.5 ppm). The bromine at the C2 position would significantly influence the chemical shift and coupling of the C1 proton.
- Propionate Groups: Two ethyl groups from the dipropionate esters, each showing a triplet for the methyl protons and a quartet for the methylene protons.
- Methyl Protons: Singlet signals for the methyl groups attached to the steroid backbone (C18 and C19) and a doublet for the C16-methyl group.

Expected ^{13}C NMR Spectral Features:

- Carbonyl Carbons: Resonances for the ketone (C3) and two ester carbonyls would be the most downfield signals (typically 170-210 ppm).[\[5\]](#)[\[6\]](#)
- Olefinic Carbons: Signals for the carbons of the A-ring double bonds (C1, C2, C4, C5) in the range of 115-160 ppm.[\[7\]](#) The carbon bearing the bromine (C2) would be shifted due to the halogen's electronegativity.
- Steroid Core: A series of signals corresponding to the numerous sp^3 -hybridized carbons of the steroid rings.
- Propionate Carbons: Signals for the methylene and methyl carbons of the two propionate groups.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)	Interpretation
O-H (Alcohol)	3500 - 3200 (broad)	Stretching vibration of the hydroxyl group at C11.[8]
C-H (sp ²)	3100 - 3000	Stretching vibrations of C-H bonds on the A-ring double bond.[9]
C-H (sp ³)	3000 - 2850	Stretching vibrations of C-H bonds in the steroid backbone and propionate groups.[9]
C=O (Ketone, Ester)	1760 - 1690 (strong, sharp)	Multiple strong peaks for the C3-ketone and the two ester carbonyls.[8][10]
C=C (Alkene)	1680 - 1640	Stretching vibration of the carbon-carbon double bonds in the A-ring.[9]
C-O (Ester, Alcohol)	1300 - 1000	Stretching vibrations of the C-O bonds.[8]

X-Ray Crystallography

Single-crystal X-ray diffraction has provided definitive structural confirmation.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	a = 12.0999 Å, b = 13.8673 Å, c = 16.7971 Å, β = 90.106°
Volume	2818.4 Å ³
Molecules per unit cell (Z)	4

Data from a 2009 study by Ketuly et al.[1]

Elemental Analysis

Element	Calculated (%)	Found (%)
C	56.19	56.03
H	6.02	6.12
Br	13.21	12.97
Cl	5.85	5.76

Data from a 2009 study by Ketuly et al.[1]

Experimental Protocols

Synthesis and Purification

The synthesis of **2-Bromo-beclomethasone dipropionate** was described in a 1988 study commissioned by Glaxo.[1] The compound was isolated from the mother liquor of the first crystallization of beclomethasone dipropionate.

Protocol:

- The mother liquor containing the brominated compound is dissolved in a hexane:ethyl acetate (8:1 v/v) solvent system.

- The solution is subjected to flash-column silica gel chromatography.
- Elution is performed with nitrogen pressure (20 psi).
- Fractions containing the desired compound are combined and further fractionated on fresh silica gel.
- The purified compound is recrystallized from a hexane:ethyl acetate (3:1 v/v) solution to yield crystals.[\[1\]](#)

General Spectroscopic Analysis Workflow

A typical workflow for the characterization of a synthesized batch of **2-Bromo-beclomethasone dipropionate** would involve the following steps.

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Caption: Workflow for Synthesis and Characterization.

Conclusion

The structural identity of **2-Bromo-beclomethasone dipropionate** is unequivocally confirmed by X-ray crystallography, mass spectrometry, and elemental analysis. While detailed, publicly available NMR and IR spectral data are lacking, this guide provides a robust framework of expected spectral features based on the known molecular structure. The provided synthesis and purification protocols offer a practical basis for researchers working with this compound. For definitive spectral assignments, it is recommended to acquire a certified reference standard and consult the accompanying Certificate of Analysis.

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